molecular formula C12H12ClN3O2S B6017539 2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B6017539
M. Wt: 297.76 g/mol
InChI Key: QDHKRQVBQDGUPO-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, also known as CGA 92194, is a synthetic compound that belongs to the class of thiadiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of agricultural sciences.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 92194 has been widely used in scientific research, particularly in the field of agricultural sciences. It has been shown to exhibit herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. Additionally, it has been studied for its potential use as a plant growth regulator and as a tool for investigating the physiological and biochemical processes in plants.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 92194 involves the inhibition of the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, this compound 92194 disrupts the normal metabolic processes in plants, leading to growth inhibition and ultimately death. The specificity of this compound 92194 for ALS makes it a valuable tool for studying the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects
This compound 92194 has been shown to have a range of biochemical and physiological effects on plants. It has been shown to inhibit the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and plant growth. Additionally, it has been shown to induce the accumulation of reactive oxygen species (ROS) in plants, leading to oxidative stress and damage to cellular components. These effects have been studied in a range of plant species, including Arabidopsis thaliana, maize, and soybean.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 92194 in lab experiments is its specificity for ALS, making it a valuable tool for studying the biosynthesis of branched-chain amino acids in plants. Additionally, its herbicidal activity against various weed species makes it a potential candidate for the development of new herbicides. However, there are also limitations to the use of this compound 92194 in lab experiments. Its toxicity to non-target organisms, including humans, is a concern, and its effectiveness as a herbicide may be limited by the development of resistant weed species.

Future Directions

There are several potential future directions for research on 2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 92194. One area of interest is the development of new herbicides based on the structure of this compound 92194. Additionally, further research is needed to understand the biochemical and physiological effects of this compound 92194 on plants, including its effects on the biosynthesis of other amino acids and the regulation of plant growth and development. Finally, there is a need for research on the potential environmental impacts of this compound 92194, including its toxicity to non-target organisms and its potential for bioaccumulation in the food chain.

Synthesis Methods

2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 92194 can be synthesized through a multi-step process involving the condensation of 2-chlorophenol with ethyl chloroacetate, followed by the reaction with thiosemicarbazide and subsequent cyclization with acetic anhydride. The final product is obtained through recrystallization and purification processes. The purity of the compound can be determined through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-2-11-15-16-12(19-11)14-10(17)7-18-9-6-4-3-5-8(9)13/h3-6H,2,7H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHKRQVBQDGUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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